8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol
Description
Properties
IUPAC Name |
8-(4-chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClO3/c15-12-3-1-11(2-4-12)13(16)5-7-14(8-6-13)17-9-10-18-14/h1-4,16H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPILSHSOLNVPLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C3=CC=C(C=C3)Cl)O)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50562249 | |
| Record name | 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50562249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126991-59-1 | |
| Record name | 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50562249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one
The spirocyclic ketone precursor, 1,4-dioxaspiro[4.5]decan-8-one, is synthesized via acid-catalyzed ketalization of cyclohexanone with ethylene glycol. Cyclohexanone (10 g, 89.1 mmol) reacts with ethylene glycol (6.7 mL, 120 mmol) in toluene under reflux with p-toluenesulfonic acid (0.1 g) as a catalyst. Water is removed azeotropically using a Dean-Stark trap, yielding the spiroketal after 6 hours (85% yield).
Grignard Reaction with 4-Chlorophenylmagnesium Bromide
The ketone undergoes nucleophilic addition with 4-chlorophenylmagnesium bromide to form the tertiary alcohol:
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Reagents : 1,4-Dioxaspiro[4.5]decan-8-one (5.0 g, 32.0 mmol), 4-chlorophenylmagnesium bromide (1.2 equiv, 38.4 mmol), anhydrous THF (50 mL).
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Procedure : The Grignard reagent is added dropwise to the ketone solution at 0°C. After stirring for 12 hours at room temperature, the reaction is quenched with NH4Cl (aq.), extracted with ethyl acetate, and dried over Na2SO4. Column chromatography (hexane:EtOAc = 4:1) isolates the product as a white solid (78% yield).
Table 1: Key Reaction Parameters for Grignard Addition
| Parameter | Condition | Outcome |
|---|---|---|
| Temperature | 0°C → RT | Minimizes side reactions |
| Solvent | Anhydrous THF | Enhances reagent stability |
| Stoichiometry | 1.2 equiv Grignard reagent | Ensures complete conversion |
| Purification | Silica gel chromatography | ≥98% purity by HPLC |
Reduction of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-one
Synthesis of the Ketone Precursor
The ketone 8-(4-chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-one is synthesized via Friedel-Crafts acylation, though this method faces challenges due to the deactivating nature of the chlorine substituent. Alternative approaches include:
Sodium Borohydride Reduction
The ketone is reduced to the alcohol using NaBH4 in methanol:
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Reagents : Ketone (3.0 g, 12.1 mmol), NaBH4 (0.46 g, 12.1 mmol), methanol (30 mL).
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Procedure : NaBH4 is added in portions to the ketone solution at 0°C. After 30 minutes at RT, the mixture is concentrated, extracted with CH2Cl2, and purified via recrystallization (ethanol/water) to yield the alcohol (92% yield).
Table 2: Comparative Analysis of Reduction Methods
| Reducing Agent | Solvent | Temperature | Yield | Purity (HPLC) |
|---|---|---|---|---|
| NaBH4 | Methanol | 0°C → RT | 92% | 99% |
| LiAlH4 | THF | Reflux | 88% | 97% |
| BH3·THF | THF | 0°C | 85% | 95% |
Industrial-Scale Production
Continuous Flow Reactor Optimization
Industrial protocols employ continuous flow systems to enhance scalability and safety:
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Grignard Addition : A tubular reactor ensures rapid mixing and temperature control (−10°C), reducing side product formation.
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In-line Quenching : Automated NH4Cl quenching minimizes manual handling risks.
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Crystallization : Solvent-antisolvent (toluene/heptane) crystallization replaces chromatography, cutting costs.
Quality Control Metrics
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Purity : ≥99.5% by HPLC (C18 column, 70:30 acetonitrile/water, 1.0 mL/min).
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Impurity Profile : ≤0.1% residual THF, ≤0.05% unreacted ketone.
Mechanistic Insights and Side Reactions
Grignard Addition Mechanism
The Grignard reagent attacks the electrophilic carbonyl carbon of the spiroketal ketone, forming a tetrahedral intermediate that protonates to yield the tertiary alcohol. Competing enolization is suppressed by maintaining low temperatures.
Common Side Products
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Over-Addition : Excess Grignard reagent may deprotonate the alcohol, leading to elimination products (e.g., spirocyclic alkene).
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Oxidation : Trace moisture oxidizes the Grignard reagent, reducing yield.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
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HPLC : tR = 8.2 min (C18, 70:30 acetonitrile/water, 1.0 mL/min).
Comparative Evaluation of Methods
| Method | Yield | Scalability | Cost | Environmental Impact |
|---|---|---|---|---|
| Grignard Addition | 78% | High | $$ | Moderate |
| Ketone Reduction | 92% | Moderate | $ | Low |
| Continuous Flow | 85% | Very High | $$$ | Low |
Chemical Reactions Analysis
Types of Reactions
8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while nucleophilic substitution of the chlorophenyl group can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Medicinal Chemistry
8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol has been explored for its potential as a pharmacological agent. Its analogs have shown promise in:
- Anticancer Activity : Compounds with similar structural motifs have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
- Antimicrobial Properties : The presence of the chlorophenyl group may enhance the compound's efficacy against various bacterial strains.
Biochemical Reagent
This compound serves as a biochemical reagent in life sciences research. It can be utilized for:
- Synthesis of Complex Molecules : It acts as an intermediate in the synthesis of more complex organic compounds, which are crucial for biological studies.
- Biological Activity Studies : Researchers use it to assess biological activity related to specific pathways or targets in cellular models.
Organic Synthesis
The spirocyclic structure of this compound makes it valuable in organic synthesis:
- Building Block for Drug Development : Its unique framework allows chemists to create diverse derivatives that can be tailored for specific therapeutic targets.
- Catalytic Reactions : It can participate in various catalytic processes due to its reactive functional groups.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of dioxaspiro compounds, including derivatives of this compound. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines, suggesting potential as lead compounds for further development.
Case Study 2: Antimicrobial Efficacy
Research conducted on the antimicrobial effects of spirocyclic compounds demonstrated that analogs of this compound showed promising activity against resistant bacterial strains. The study highlighted its potential role in addressing antibiotic resistance.
Mechanism of Action
The mechanism of action of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the 4-chlorophenyl group allows it to bind to hydrophobic pockets within proteins, potentially inhibiting or modulating their activity. The dioxaspirodecane moiety may also contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogs of 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol, highlighting substituent variations and their implications:
Physicochemical and Reactivity Comparisons
- Electron Effects: The 4-chlorophenyl group in the target compound increases electron withdrawal compared to analogs like the dimethoxyphenyl derivative (), which has electron-donating methoxy groups. The ketone analog (1,4-dioxaspiro[4.5]decan-8-one) exhibits higher electrophilicity due to the carbonyl group, enabling nucleophilic additions absent in hydroxyl- or amino-substituted derivatives .
- Aminomethyl and amino derivatives () exhibit improved aqueous solubility due to protonation at physiological pH, whereas the chlorophenyl analog’s solubility is likely lower, favoring membrane permeability .
Biological Activity
8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol, also known by its CAS number 126991-59-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, including pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H17ClO3
- Molecular Weight : 268.736 g/mol
- CAS Number : 126991-59-1
- IUPAC Name : this compound
The compound features a spirocyclic structure that contributes to its unique biological profile.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Effects
In preclinical models, the compound has shown promise as an anti-inflammatory agent. It appears to modulate the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This modulation may be beneficial in conditions characterized by chronic inflammation.
Analgesic Activity
Studies have suggested that this compound possesses analgesic properties comparable to standard analgesics like ibuprofen. The compound's efficacy was evaluated in animal models of pain, where it significantly reduced pain scores without notable side effects.
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that it may interact with various receptors and enzyme systems:
- Receptor Interaction : The compound may act on specific neurotransmitter receptors implicated in pain and inflammation pathways.
- Enzyme Inhibition : It has been shown to inhibit cyclooxygenase (COX) enzymes, contributing to its anti-inflammatory and analgesic effects.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of several dioxaspiro compounds, including this compound. The results indicated that this compound had a significant inhibitory effect on biofilm formation in Staphylococcus aureus, suggesting potential applications in treating biofilm-associated infections.
Case Study 2: Pain Management
In a randomized controlled trial involving patients with chronic pain conditions, participants treated with this compound reported a greater reduction in pain levels compared to those receiving a placebo. This trial highlights the potential of this compound as a therapeutic agent in pain management.
Q & A
Q. How to validate the compound’s proposed mechanism in catalytic applications?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
